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Compound of Interest

Compound Name:
2-(2,4-Difluorophenoxy)-3-

methylbutanoic acid

CAS No.: 1016734-04-5

Cat. No.: B2382308

Get Quote

Executive Summary & Chemical Identity[1]
2-(2,4-Difluorophenoxy)-3-methylbutanoic acid is a specialized fluorinated building block

used primarily in the synthesis of agrochemicals (specifically auxin-mimic herbicides) and

pharmaceutical intermediates (peptidomimetics and enzyme inhibitors). Its structure combines

a lipophilic, metabolically stable 2,4-difluorophenyl ether moiety with a valine-derived carboxylic

acid tail.

This guide provides a comprehensive technical overview, focusing on the synthesis,

purification, and analytical characterization of this compound. The protocols detailed herein are

designed for high-purity applications where enantiomeric excess or regioselectivity is critical.

Chemical Profile Table[2]
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Property Specification

CAS Number 1016734-04-5

IUPAC Name 2-(2,4-difluorophenoxy)-3-methylbutanoic acid

Molecular Formula C₁₁H₁₂F₂O₃

Molecular Weight 230.21 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, DCM; Sparingly

soluble in water

pKa (Predicted) ~3.8 – 4.2 (Carboxylic acid)

LogP (Predicted) ~2.5 (Moderate lipophilicity)

Synthesis & Manufacturing Protocol
The synthesis of 2-(2,4-Difluorophenoxy)-3-methylbutanoic acid follows a classic

Williamson Ether Synthesis followed by ester hydrolysis. This route is preferred for its

scalability and the availability of chiral starting materials (e.g., D- or L-valine derived alpha-

bromo acids) if stereochemistry is required.

Reaction Pathway Visualization
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Figure 1: Two-step synthetic pathway involving O-alkylation followed by saponification.

Step-by-Step Protocol
Step 1: O-Alkylation (Ether Formation)
Objective: Attach the isopropyl-acid tail to the phenol ring.

Reagents: 2,4-Difluorophenol (1.0 eq), Ethyl 2-bromo-3-methylbutanoate (1.1 eq), Potassium

Carbonate (

, 2.0 eq).

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

).

Procedure:

Charge a reaction vessel with 2,4-difluorophenol and dry DMF under nitrogen atmosphere.

Add

and stir for 30 minutes at room temperature to facilitate deprotonation of the phenol.

Dropwise add Ethyl 2-bromo-3-methylbutanoate.

Heat the mixture to 80°C and monitor by TLC/HPLC for 4–6 hours.

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to

remove DMF. Dry over

and concentrate.

Step 2: Saponification (Ester Hydrolysis)
Objective: Convert the ethyl ester to the free carboxylic acid.

Reagents: Lithium Hydroxide (LiOH, 3.0 eq).

Solvent: THF:Water (3:1 ratio).
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Procedure:

Dissolve the crude ester from Step 1 in THF/Water.

Add LiOH and stir at room temperature for 2–4 hours.

Critical Step (Acidification): Cool the reaction to 0°C. Slowly add 1N HCl until pH reaches

~2.0. The product will precipitate or oil out.

Extract with Dichloromethane (DCM), dry, and concentrate.

Recrystallization: Purify using Hexane/Ethyl Acetate to obtain a white crystalline solid.

Critical Quality Attributes (CQA) & Analysis
For drug development, the purity and identity of CAS 1016734-04-5 must be rigorously

validated.

Analytical Workflow
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Figure 2: Quality Control workflow ensuring structural integrity and purity.

Expected Spectral Data
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H NMR (400 MHz, DMSO-

):

12.8 (s, 1H, -COOH)

6.9–7.3 (m, 3H, Aromatic protons)

4.6 (d, 1H, -O-CH-COOH)

2.2 (m, 1H, -CH-(CH3)2)

1.0 (dd, 6H, -CH-(CH3)2)

F NMR: Two distinct signals corresponding to the 2- and 4- positions on the phenyl ring.

Mass Spectrometry (ESI):

peak at m/z 229.2.

Applications & Significance
Medicinal Chemistry Scaffold
This compound serves as a bioisostere for amino acid derivatives. The 2,4-difluorophenoxy

group provides metabolic stability against oxidation compared to non-fluorinated analogs.

Target Classes: PPAR agonists, Angiotensin receptor blockers (sartan derivatives), and

antiviral protease inhibitors.

Mechanism: The carboxylic acid binds to cationic residues in receptor active sites, while the

difluorophenyl group occupies hydrophobic pockets.

Agrochemical Intermediates
Similar to 2,4-D and Mecoprop, this molecule acts as an intermediate for auxinic herbicides.

The steric bulk of the isopropyl group (from the valine backbone) provides selectivity, often

making such derivatives safer for cereal crops while targeting broadleaf weeds.

Safety & Handling (GHS Classification)
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Signal Word:WARNING

Hazard Statement Description

H315 Causes skin irritation.

H319 Causes serious eye irritation.

H335 May cause respiratory irritation.

Handling Protocol:

Always handle inside a chemical fume hood.

Wear nitrile gloves and safety goggles.

In case of contact, wash immediately with soap and water.
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[https://www.benchchem.com/product/b2382308/docs#technical-guide-2-2-4-
difluorophenoxy-3-methylbutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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